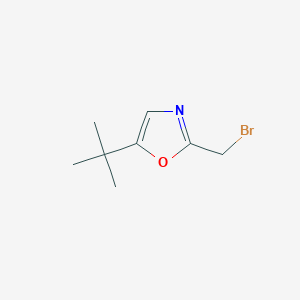
2-bromo-6,7-dichloro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6,7-dichloro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with a thiazole ring, substituted with bromine and chlorine atoms at specific positions, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential enzymes, thereby exerting their antibacterial effects .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with several biochemical pathways, leading to the inhibition of bacterial growth .
Result of Action
Benzothiazole derivatives are known to exert antibacterial effects by inhibiting essential enzymes, thereby disrupting bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6,7-dichloro-1,3-benzothiazole typically involves the cyclization of thioformanilides. One common method includes the use of 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature . Another approach involves the condensation of 2-aminothiophenol with aldehydes in the presence of iodine in dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6,7-dichloro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens .
Scientific Research Applications
2-Bromo-6,7-dichloro-1,3-benzothiazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex benzothiazole derivatives.
Comparison with Similar Compounds
2-Bromo-1,3-dimethylbenzene: Another brominated aromatic compound with different substitution patterns.
4,7-Dibromo-2,1,3-benzothiadiazole: Used in organic electronics, similar in structure but with different functional groups.
Uniqueness: 2-Bromo-6,7-dichloro-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1188247-19-9 |
|---|---|
Molecular Formula |
C7H2BrCl2NS |
Molecular Weight |
283 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



